molecular formula C13H21N3S B3946111 1-[3-(Dimethylamino)propyl]-3-(4-methylphenyl)thiourea CAS No. 70970-54-6

1-[3-(Dimethylamino)propyl]-3-(4-methylphenyl)thiourea

Cat. No.: B3946111
CAS No.: 70970-54-6
M. Wt: 251.39 g/mol
InChI Key: ASHZJBHFOSLYFH-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-3-(4-methylphenyl)thiourea is a chemical compound with the molecular formula C12H19N3S. It is a thiourea derivative, which means it contains a thiourea group (a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms). This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propyl]-3-(4-methylphenyl)thiourea typically involves the reaction of 3-(dimethylamino)propylamine with 4-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often used to ensure consistent production. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-3-(4-methylphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in cell signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Dimethylamino)propyl]-3-(4-methylphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino and thiourea groups make it versatile for various chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3S/c1-11-5-7-12(8-6-11)15-13(17)14-9-4-10-16(2)3/h5-8H,4,9-10H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHZJBHFOSLYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101204793
Record name N-[3-(Dimethylamino)propyl]-N′-(4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70970-54-6
Record name N-[3-(Dimethylamino)propyl]-N′-(4-methylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70970-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Dimethylamino)propyl]-N′-(4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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